N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of pyrimidine, phenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the diethylamino group. The phenyl and sulfonamide groups are then added through a series of substitution reactions. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENYLUREA: This compound shares the diethylamino and phenyl groups but differs in its overall structure and functional groups.
4-AMINO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE: Similar in having the diethylamino group, but with different core structures and applications.
Uniqueness
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is unique due to its combination of pyrimidine, phenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H24FN5O2S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-17-9-11-18(12-10-17)26-30(28,29)19-8-6-7-16(22)13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
InChI Key |
QZFZBPXJXFQLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C |
Origin of Product |
United States |
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